3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that features a thieno[3,2-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis
Formation of Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of a suitable precursor, such as a thienylamine with a formamide derivative, under acidic or basic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, typically using a halogenated intermediate.
Attachment of Pyridine Group: The final step involves the coupling of the pyridine moiety, which can be achieved through various coupling reactions, such as Suzuki or Stille coupling, depending on the available functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine or pyridine moieties, potentially forming N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, 3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one is investigated for its potential as a therapeutic agent. It may exhibit activity against various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: These compounds share the core structure but differ in the substituents attached to the core.
Piperazine Derivatives: Compounds with similar piperazine moieties but different core structures.
Pyridine-Containing Compounds: Molecules that include the pyridine ring but have different overall architectures.
Uniqueness
The uniqueness of 3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its combination of the thieno[3,2-d]pyrimidinone core with the piperazine and pyridine moieties. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H21N5O2S/c25-17(13-24-14-21-16-5-12-27-18(16)19(24)26)23-10-8-22(9-11-23)7-4-15-3-1-2-6-20-15/h1-3,5-6,12,14H,4,7-11,13H2 |
InChI Key |
MBRCVKSDHFSHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3C=NC4=C(C3=O)SC=C4 |
Origin of Product |
United States |
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